molecular formula C18H19N5OS B2478180 N-cyclopropyl-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide CAS No. 1111196-98-5

N-cyclopropyl-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide

Cat. No. B2478180
CAS RN: 1111196-98-5
M. Wt: 353.44
InChI Key: KREWIPDCAJIJLO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 .


Synthesis Analysis

The synthesis of thienopyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of thienopyrimidines is characterized by a thiophene ring fused to a pyrimidine ring . The electronic delocalization in these compounds often stops at a certain nitrogen atom and is not conjugated with the phenyl group .


Chemical Reactions Analysis

The chemical reactions involving thienopyrimidines often involve the condensation of certain moieties at the acetyl group of the compound, followed by cyclization to form the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines depend on their specific structure and substituents .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Future Directions

Future research could focus on exploring the therapeutic potential of this compound, given the diverse biological activities exhibited by many pyrimidines . Additionally, further studies could investigate the synthesis of novel analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

N-cyclopropyl-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-17(22-12-3-4-12)11-5-8-23(9-6-11)16-15-14(20-10-21-16)13-2-1-7-19-18(13)25-15/h1-2,7,10-12H,3-6,8-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREWIPDCAJIJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-1-(pyrido[3',2':4,5]thieno[3,2-D]pyrimidin-4-YL)-4-piperidinecarboxamide

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